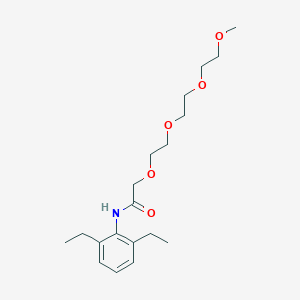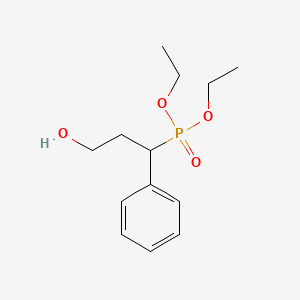![molecular formula C19H26N2O2 B14513855 2-[2-(Piperidine-1-carbonyl)phenyl]-1-(piperidin-1-yl)ethan-1-one CAS No. 62833-91-4](/img/structure/B14513855.png)
2-[2-(Piperidine-1-carbonyl)phenyl]-1-(piperidin-1-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(Piperidine-1-carbonyl)phenyl]-1-(piperidin-1-yl)ethan-1-one is an organic compound that features a piperidine moiety. Piperidine is a six-membered heterocyclic amine, which is a common structural motif in many pharmaceuticals and natural alkaloids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Piperidine-1-carbonyl)phenyl]-1-(piperidin-1-yl)ethan-1-one typically involves the reaction of piperidine with a suitable phenyl derivative under controlled conditions. One common method involves the acylation of piperidine with a phenacyl chloride derivative, followed by cyclization to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve the hydrogenation of pyridine over a molybdenum disulfide catalyst to produce piperidine, which is then reacted with the appropriate phenyl derivative . This method ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Piperidine-1-carbonyl)phenyl]-1-(piperidin-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-[2-(Piperidine-1-carbonyl)phenyl]-1-(piperidin-1-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role in drug design and development.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-[2-(Piperidine-1-carbonyl)phenyl]-1-(piperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The piperidine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. This interaction can lead to various biological effects, including changes in cellular signaling pathways and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler compound with a similar structural motif.
Pyridine: Another heterocyclic amine with a nitrogen atom in the ring.
Piperazine: A compound with two nitrogen atoms in a six-membered ring.
Uniqueness
2-[2-(Piperidine-1-carbonyl)phenyl]-1-(piperidin-1-yl)ethan-1-one is unique due to its specific combination of a piperidine moiety with a phenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
62833-91-4 |
|---|---|
Molecular Formula |
C19H26N2O2 |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
2-[2-(piperidine-1-carbonyl)phenyl]-1-piperidin-1-ylethanone |
InChI |
InChI=1S/C19H26N2O2/c22-18(20-11-5-1-6-12-20)15-16-9-3-4-10-17(16)19(23)21-13-7-2-8-14-21/h3-4,9-10H,1-2,5-8,11-15H2 |
InChI Key |
BSBGRLSFIQQBOC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)CC2=CC=CC=C2C(=O)N3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


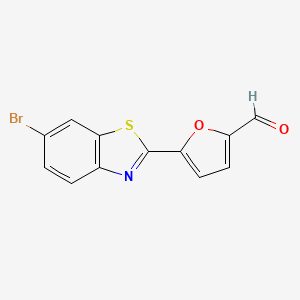
![2-Diazonio-1-[(2,3,4-trimethylpentan-3-yl)oxy]ethen-1-olate](/img/structure/B14513786.png)
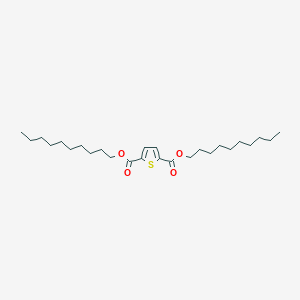
![4-[3-Oxo-3-(4-phenoxyphenyl)prop-1-en-1-yl]benzonitrile](/img/structure/B14513801.png)


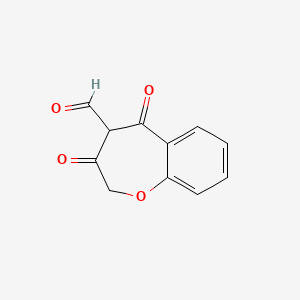
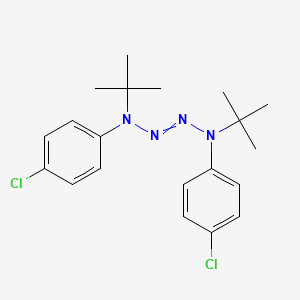
![3-(Butoxymethyl)-2-oxaspiro[4.5]decan-1-one](/img/structure/B14513834.png)
![2-[Bis(methylsulfanyl)methylidene]nonanoic acid](/img/structure/B14513835.png)

